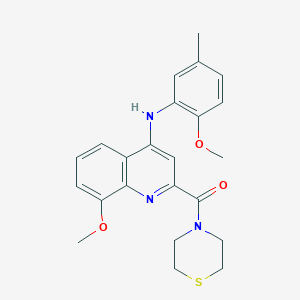
8-methoxy-N-(2-methoxy-5-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-N-(2-methoxy-5-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 8-methoxy-N-(2-methoxy-5-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine represents a novel class of quinoline derivatives that have garnered attention due to their potential biological activities. This article delves into the synthesis, mechanisms of action, and biological activities of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of quinoline derivatives often involves multi-step reactions that incorporate various functional groups. The specific compound is synthesized through the reaction of 8-methoxyquinoline with thiomorpholine-4-carbonyl and a substituted aniline. The process typically includes:
- Formation of the quinoline core : Utilizing known methods for quinoline synthesis.
- Substitution reactions : Introducing the thiomorpholine and methoxy groups via nucleophilic substitution.
- Purification : Employing chromatography techniques to isolate the desired product.
Biological Activity
The biological activity of this compound has been investigated across several studies, revealing promising results in various assays.
Antifungal Activity
Research indicates that quinoline derivatives exhibit significant antifungal properties. The compound has been tested against various fungal strains, showing effective inhibition at low concentrations. For instance, a study reported Minimum Inhibitory Concentrations (MIC) as low as 1 µg/mL against Candida albicans and Aspergillus niger .
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits antiproliferative effects on cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of topoisomerase II, which is crucial for DNA replication and cell division. Notably, the compound induced apoptosis in treated cells, suggesting its potential as an anticancer agent .
The proposed mechanism involves:
- Topoisomerase Inhibition : The compound binds to the active site of topoisomerase II, preventing DNA unwinding.
- Reactive Oxygen Species (ROS) Generation : Treatment with the compound leads to increased ROS levels, contributing to cell death in cancer cells .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Antifungal Activity : In a controlled study involving Candida species, the compound was administered at varying concentrations. Results indicated a dose-dependent response with significant antifungal activity observed at concentrations above 0.5 µg/mL .
- Anticancer Efficacy : A study on breast cancer cell lines revealed that treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours .
Data Tables
特性
IUPAC Name |
[8-methoxy-4-(2-methoxy-5-methylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-15-7-8-20(28-2)18(13-15)24-17-14-19(23(27)26-9-11-30-12-10-26)25-22-16(17)5-4-6-21(22)29-3/h4-8,13-14H,9-12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYGHUKFWVJIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














